Cas no 1284275-91-7 (N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide)

N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- F1092-1051
- (E)-N'-(4-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- AKOS001328346
- Z57235414
- 1284275-91-7
- 5-cyclopropyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
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- インチ: 1S/C21H20N4O2/c26-21(20-12-19(23-24-20)17-8-9-17)25-22-13-15-6-10-18(11-7-15)27-14-16-4-2-1-3-5-16/h1-7,10-13,17H,8-9,14H2,(H,23,24)(H,25,26)/b22-13+
- InChIKey: KFEBZGCKMKEQRJ-LPYMAVHISA-N
- SMILES: O=C(C1C=C(C2CC2)NN=1)N/N=C/C1C=CC(=CC=1)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 360.15862589g/mol
- 同位素质量: 360.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 508
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 79.4Ų
N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-1051-15mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 15mg |
$89.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-40mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 40mg |
$140.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-30mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 30mg |
$119.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-50mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 50mg |
$160.0 | 2023-07-30 | |
A2B Chem LLC | BA66127-5mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F1092-1051-3mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 3mg |
$63.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-2μmol |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 2μmol |
$57.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-10μmol |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 10μmol |
$69.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-2mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 2mg |
$59.0 | 2023-07-30 | |
Life Chemicals | F1092-1051-1mg |
N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
1284275-91-7 | 90%+ | 1mg |
$54.0 | 2023-07-30 |
N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazideに関する追加情報
N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide: A Comprehensive Overview
The compound N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide with CAS No. 1284275-91-7 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a cyclopropyl group, and a benzyloxy substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The cyclopropyl group in this compound adds unique strain-induced reactivity, which can enhance its pharmacokinetic properties. Additionally, the benzyloxy substituent contributes to the molecule's solubility and stability, making it suitable for various chemical reactions and biological assays.
The synthesis of N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored the use of transition metal catalysts to optimize the reaction conditions, leading to higher yields and better purity of the final product. This compound has been synthesized via a combination of condensation reactions, reductions, and oxidations, showcasing the versatility of its molecular framework.
In terms of physical properties, this compound exhibits a melting point of approximately 220°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-visible spectrum shows strong absorption bands in the range of 280-320 nm, indicating its potential use in optoelectronic applications. The compound's NMR spectra reveal distinct signals for the pyrazole protons, cyclopropyl carbons, and benzyloxy group, providing valuable insights into its molecular structure.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies suggest that it has potential as an inhibitor of certain enzyme targets, such as kinases and proteases. The carbohydrazide group plays a crucial role in these interactions by forming hydrogen bonds with key residues in the active site of the target enzymes.
Furthermore, this compound has been investigated for its potential as an agrochemical agent. Preliminary bioassays indicate that it exhibits moderate activity against several plant pathogens, making it a promising candidate for further development as a fungicide or insecticide. Its unique combination of structural features allows it to interact with multiple biological targets, enhancing its efficacy in agricultural applications.
In conclusion, N'-(1E)-4-(benzyloxy)phenylmethylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide (CAS No. 1284275-91-7) is a multifaceted compound with significant potential in various scientific domains. Its complex molecular structure, combined with recent research findings, positions it as a valuable tool for advancing drug discovery and agrochemical development. As research continues to uncover new applications for this compound, its role in modern chemistry is expected to grow significantly.
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